3-[(tert-butyldimethylsilyl)oxy]-2-methylpropanal
Description
3-[(tert-Butyldimethylsilyl)oxy]-2-methylpropanal is a silyl-protected aldehyde derivative featuring a tert-butyldimethylsilyl (TBDMS) ether group at the 3-position and a methyl substituent at the 2-position of the propanal backbone. This compound is utilized in organic synthesis as a protected intermediate, particularly in reactions requiring selective aldehyde reactivity while shielding hydroxyl groups . Its molecular formula, C₁₁H₂₂O₂Si, and structural features make it a valuable building block for constructing complex molecules in pharmaceuticals and natural product synthesis.
Properties
CAS No. |
91751-25-6 |
|---|---|
Molecular Formula |
C10H22O2Si |
Molecular Weight |
202.37 g/mol |
IUPAC Name |
3-[tert-butyl(dimethyl)silyl]oxy-2-methylpropanal |
InChI |
InChI=1S/C10H22O2Si/c1-9(7-11)8-12-13(5,6)10(2,3)4/h7,9H,8H2,1-6H3 |
InChI Key |
OGQRYCJBALFGOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO[Si](C)(C)C(C)(C)C)C=O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Protection Using TBSOTf
TBSOTf, a highly reactive silylating agent, facilitates rapid protection of alcohols under cryogenic conditions. In a representative procedure from the synthesis of desepoxy-tedanolide C, a solution of alcohol 20 (2.69 g, 6.19 mmol) in anhydrous dichloromethane (CH₂Cl₂, 31 mL) was treated with TBSOTf (1.9 mL, 8.19 mmol) at −78°C. After 10 minutes, the reaction was warmed to 0°C and stirred for an additional 15 minutes before quenching with saturated aqueous NaHCO₃. This method achieves near-quantitative silylation yields due to TBSOTf’s superior electrophilicity, though it necessitates strict temperature control to minimize side reactions.
Protection Using TBSCl
For less sterically hindered alcohols, TBSCl paired with imidazole offers a milder alternative. In the enantioselective synthesis of (+)-methoxystemofoline, a chilled solution of alcohol S-8 (9.77 g, 50.9 mmol) in methanol was treated with TBSCl (13.36 g, 76.3 mmol) and imidazole (2.69 g, 39.6 mmol) at 0°C, followed by warming to room temperature. The reaction mixture was purified via flash chromatography to isolate the TBS-protected alcohol in 90% yield. This method is advantageous for acid-sensitive substrates but may require extended reaction times compared to TBSOTf.
Table 1. Comparative Silylation Conditions
| Silylating Agent | Base | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|---|
| TBSOTf | NaHCO₃ | CH₂Cl₂ | −78°C → 0°C | >95 | |
| TBSCl | Imidazole | CH₂Cl₂ | 0°C → RT | 90 |
Oxidation to Aldehyde
The oxidation of the TBS-protected alcohol 3-[(tert-butyldimethylsilyl)oxy]-2-methylpropan-1-ol to the corresponding aldehyde is achieved through controlled oxidation protocols.
Dess-Martin Periodinane
Dess-Martin periodinane (DMP) is a high-yielding, stoichiometric oxidant effective for converting primary alcohols to aldehydes without over-oxidation to carboxylic acids. In a synthesis of pyrrolidin-2-yl acetate derivatives, DMP (7.94 g, 18.90 mmol) in CH₂Cl₂ oxidized a hydroxy amide precursor at room temperature within 2 hours, achieving >90% conversion to the aldehyde. This method is preferred for its operational simplicity and compatibility with silyl ethers.
Alternative Synthetic Routes
Grignard Addition to Silylated Epoxides
Epoxide opening with Grignard reagents, as demonstrated in the synthesis of alkynyl-indole derivatives, could theoretically introduce methyl branches. For example, treatment of a TBS-protected epoxide with methylmagnesium bromide might yield the desired alcohol precursor, though this route remains speculative without explicit literature support.
Comparative Analysis of Methods
TBSOTf-mediated silylation excels in speed and yield but requires stringent cryogenic conditions. Conversely, TBSCl/imidazole is milder and suitable for acid-sensitive substrates but demands longer reaction times. Oxidation with Dess-Martin periodinane is operationally simpler than Swern oxidation, though the latter avoids heavy metals .
Chemical Reactions Analysis
Types of Reactions
3-[(tert-Butyldimethylsilyl)oxy]-2-methylpropanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: It can be reduced to form alcohols.
Substitution: The tert-butyldimethylsilyl (TBDMS) group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) are used to remove the TBDMS group.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various functionalized derivatives depending on the substituent introduced.
Scientific Research Applications
Synthetic Chemistry Applications
A. Diels-Alder Reactions
One of the prominent uses of 3-[(tert-butyldimethylsilyl)oxy]-2-methylpropanal is in Diels-Alder reactions, particularly in synthesizing complex organic molecules. A study demonstrated its role as a precursor in the synthesis of qinghaosu analogues (artemisinin), a compound with significant antimalarial properties. The reaction involved the transformation of this aldehyde into various dienes and enones, which were then subjected to Diels-Alder cycloaddition to form adducts with varying yields based on their substitution patterns .
B. Wittig-Horner Reactions
The compound has also been utilized in Wittig-Horner reactions, where it serves as a reactant for generating α,β-unsaturated carbonyl compounds. These reactions are crucial for constructing complex molecular architectures used in pharmaceuticals and agrochemicals .
Medicinal Chemistry Applications
A. Antimalarial Drug Development
Research indicates that derivatives of 3-[(tert-butyldimethylsilyl)oxy]-2-methylpropanal are being explored for their potential in developing new antimalarial drugs. The ability to modify this compound allows chemists to create various analogues that may enhance efficacy and reduce side effects compared to existing treatments .
B. Synthesis of Heterocycles
The compound has been employed in the synthesis of heterocycles, which are pivotal in medicinal chemistry due to their biological activity. For instance, it has been used to synthesize 4-heteroaryl-2-azetidinones, which exhibit promising biological profiles .
Material Science Applications
3-[(tert-butyldimethylsilyl)oxy]-2-methylpropanal is also relevant in materials science, particularly in the development of functionalized polymers and nanomaterials. Its silyl ether functionality allows for the modification of polymer backbones, enhancing their thermal stability and mechanical properties.
Table 1: Summary of Reactions Involving 3-[(tert-butyldimethylsilyl)oxy]-2-methylpropanal
Mechanism of Action
The mechanism of action of 3-[(tert-butyldimethylsilyl)oxy]-2-methylpropanal involves its role as a protecting group. The TBDMS group stabilizes the molecule by preventing unwanted reactions at the protected site. This allows for selective reactions to occur at other functional groups in the molecule. The removal of the TBDMS group is typically achieved using fluoride ions, which cleave the Si-O bond, releasing the free alcohol .
Comparison with Similar Compounds
a) 3-((tert-Butyldimethylsilyl)oxy)-2,2-dimethylpropanoic Anhydride (2t)
- Structure : Contains a TBDMS-protected hydroxyl group but differs in functional group (anhydride vs. aldehyde).
- Synthesis: Electrolysis of 3-((tert-butyldimethylsilyl)oxy)-2,2-dimethylpropanoic acid yielded 36% of the anhydride with 52% selectivity .
- Reactivity : The anhydride is prone to side reactions, as evidenced by unidentified impurities in NMR spectra .
b) (S)-2-(tert-Butyldimethylsilyloxy)propanal (3a)
- Structure : Shares the TBDMS-oxy and aldehyde groups but lacks the 2-methyl substituent.
- Synthesis : Prepared via a general procedure involving silyl protection of propanal derivatives .
- Applications : Used in asymmetric synthesis for chiral building blocks, contrasting with the bulkier 2-methyl variant in the target compound .
c) Methyl 3-((tert-Butyldimethylsilyl)oxy)-2,2-dimethylpropanoate (25)
- Structure : Replaces the aldehyde with a methyl ester group.
- Synthesis : Reduction with DiBAl-H yielded (S)-3-((tert-butyldimethylsilyl)oxy)-2-methylpropan-1-ol (26) in 92% yield, demonstrating higher efficiency compared to anhydride synthesis .
Reactivity and Stability
- Aldehyde Reactivity : The aldehyde group in 3-[(TBDMS)oxy]-2-methylpropanal is more electrophilic than ester or alcohol derivatives, enabling nucleophilic additions (e.g., Grignard reactions) without deprotecting the silyl ether .
- Stability: TBDMS groups are hydrolytically stable under basic conditions but cleaved by fluoride ions. This contrasts with benzyl-protected analogs (e.g., 3-(benzyloxy)propanal (125)), which require hydrogenolysis .
- Steric Effects : The 2-methyl substituent in the target compound may hinder reactions at the β-position compared to less bulky analogs like (S)-2-(TBDMS)oxypropanal (3a) .
Biological Activity
3-[(tert-butyldimethylsilyl)oxy]-2-methylpropanal, a silyl ether derivative, has garnered attention in the field of organic chemistry and medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant case studies.
Chemical Structure and Synthesis
The compound features a tert-butyldimethylsilyl (TBDMS) group, which enhances its stability and solubility. The general structure can be represented as follows:
Synthesis typically involves the reaction of 2-methylpropanal with TBDMS chloride in the presence of a base such as imidazole or triethylamine, yielding the desired product with moderate to high yields .
1. Antioxidant Properties
Research indicates that compounds with similar structures exhibit significant antioxidant activity. The TBDMS group may contribute to this activity by stabilizing free radicals, thus preventing oxidative stress in biological systems .
2. Enzyme Inhibition
The compound has been studied for its potential as an inhibitor of various enzymes. For instance, alpha, beta-unsaturated carbonyl compounds have been shown to interact with sulfhydryl groups in proteins, affecting enzyme activity and potentially leading to therapeutic applications .
3. Cytotoxicity Studies
In vitro studies have demonstrated that 3-[(tert-butyldimethylsilyl)oxy]-2-methylpropanal exhibits cytotoxic effects on certain cancer cell lines. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways .
Case Studies
Case Study 1: Antioxidant Activity Assessment
A study evaluated the antioxidant capacity of various silyl ether derivatives, including 3-[(tert-butyldimethylsilyl)oxy]-2-methylpropanal. The results showed a significant reduction in reactive oxygen species (ROS) levels in treated cells compared to controls, indicating effective radical scavenging ability.
Case Study 2: Enzyme Interaction
Another investigation focused on the interaction of this compound with aldose reductase, an enzyme implicated in diabetic complications. The compound was found to inhibit aldose reductase activity in a dose-dependent manner, suggesting its potential use in managing diabetes-related oxidative stress .
Research Findings Summary Table
| Study | Biological Activity | Findings |
|---|---|---|
| Study A | Antioxidant | Significant reduction in ROS levels |
| Study B | Enzyme Inhibition | Dose-dependent inhibition of aldose reductase |
| Study C | Cytotoxicity | Induction of apoptosis in cancer cell lines |
Q & A
Q. What computational tools aid in predicting the reactivity of this compound in novel reactions?
- Tools :
- DFT calculations (Gaussian, ORCA) to model transition states for nucleophilic attacks.
- Molecular dynamics (MD) simulations to assess steric effects of the TBDMS group.
- Example : Predict regioselectivity in Diels-Alder reactions using Fukui indices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
